
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as EMDN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EMDN belongs to the family of naphthalene derivatives and has been studied for its various biochemical and physiological effects.
作用機序
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. In addition, this compound has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for the scientific research of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate. One potential direction is the further investigation of its potential therapeutic properties in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more effective synthesis methods for this compound, which could improve its availability for scientific research studies. Additionally, the development of new delivery methods for this compound could also enhance its effectiveness in in vivo experiments.
合成法
The synthesis of Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a Lewis acid catalyst to yield this compound. The overall yield of this compound synthesis is around 70%.
科学的研究の応用
Ethyl 3-(4-methylbenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
分子式 |
C21H18O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
ethyl 3-[(4-methylphenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H18O4/c1-3-25-21(24)18-17(12-14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-16(15)20(18)23/h4-11H,3,12H2,1-2H3 |
InChIキー |
BPOJTSJPTIZJSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
正規SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



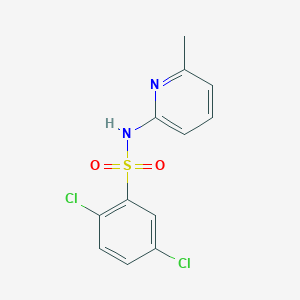
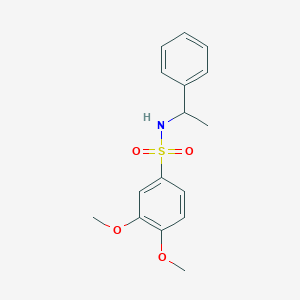


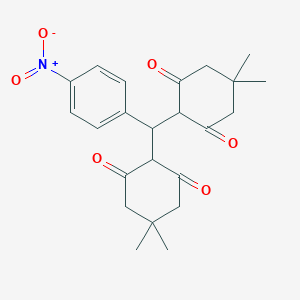
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)


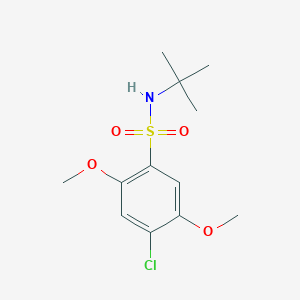
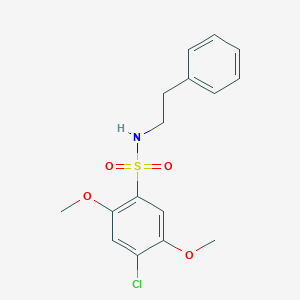
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)